![molecular formula C24H23N5O5 B2865689 1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide CAS No. 1115960-02-5](/img/structure/B2865689.png)
1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide
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Overview
Description
The compound “1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide” is a complex organic molecule. It contains an acetylamino group (an amine group attached to an acetyl group), a benzoyl group (a benzene ring attached to a carbonyl group), and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, benzocaine derivatives can be synthesized through electrophilic and nucleophilic reactions . Piperidine derivatives can also be synthesized through intra- and intermolecular reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoyl group would provide an aromatic system, the acetylamino group would introduce polarity, and the piperidine ring would add a cyclic structure .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetylamino group could participate in acylation or substitution reactions, the benzoyl group could undergo electrophilic aromatic substitution, and the piperidine ring could undergo reactions typical of amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, aromaticity, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Anticancer Activity
The 1,2,4-triazole moiety present in the compound is known for its potential anticancer properties. Research has shown that derivatives of 1,2,4-triazole can exhibit promising cytotoxic activities against various cancer cell lines . The ability to form hydrogen bonds with biological receptors makes this class of compounds significant in the design of new anticancer drugs.
Antimicrobial Agent
Compounds containing the 1,2,4-triazole group have been introduced as effective antimicrobial agents. They operate through hydrogen-bonding and dipole interactions, which are crucial for their activity against microbes . This application is vital, considering the rising concern over antibiotic resistance.
Pharmaceutical Drug Design
The structural complexity and presence of multiple functional groups make this compound a valuable scaffold for pharmaceutical drug design. Its components, such as the 1,2,4-triazole ring, are common in drugs like Fluconazole and Anastrozole, highlighting its importance in medicinal chemistry .
Biological Activity Enhancement
The nitrogen-containing heterocycles, like 1,2,4-triazoles, are extensively observed in nature and metabolic systems. They are essential for living creatures and can enhance the biological activity of pharmaceuticals when used as a scaffold .
Organic Catalysts
Due to its unique structure and properties, the compound can be used in the field of organic catalysts. The 1,2,4-triazole derivatives are known to facilitate various chemical reactions, which can be harnessed in synthetic organic chemistry .
Material Sciences
The diverse functional groups and the stability provided by the triazole ring make this compound a candidate for developing new materials with potential applications in material sciences. It could be used to create polymers with specific properties or as a precursor for advanced materials .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . They have shown promising activity against various pathogenic organisms .
Mode of Action
It’s worth noting that many triazole derivatives, including those with a quinoxaline moiety, have been found to exhibit antimicrobial and antiviral activities . The presence of a piperazine or piperidine subunit has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .
Biochemical Pathways
Compounds with similar structures have been found to exhibit antiviral and antimicrobial activities, suggesting they may interact with the biochemical pathways related to these biological processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Some of the synthesized compounds with similar structures were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at a certain concentration .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the presence of different subunits and the specific conditions under which the compounds are synthesized and tested .
Future Directions
properties
IUPAC Name |
ethyl 3-[[2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5/c1-4-33-23(31)17-8-6-9-18(13-17)26-20(30)14-29-24(32)28-12-11-25-22(21(28)27-29)34-19-10-5-7-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEZNTWMPUDFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate |
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